molecular formula C7H14ClNO3 B575193 (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride CAS No. 175671-43-9

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B575193
CAS No.: 175671-43-9
M. Wt: 195.643
InChI Key: ZZQYALUPYHIFSA-IBTYICNHSA-N
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Description

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a chiral piperidine derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research . Its defined stereochemistry and multifunctional structure, featuring both a hydroxyl group and a methyl ester, make it a privileged scaffold for the synthesis of more complex molecules. This compound is primarily utilized as a key intermediate in the design and development of novel active pharmaceutical ingredients, where its incorporation can influence the pharmacokinetics and binding affinity of candidate drugs . Researchers employ this chiral synthon to introduce the piperidine moiety into target structures, leveraging its potential to enhance solubility and serve as a central core for creating focused libraries in drug discovery programs . The hydrochloride salt form further improves the compound's stability and handling properties for research applications. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Nitrile Precursors

A widely reported method involves the hydrolysis of 4-substituted-2-cyanopiperidine derivatives under acidic conditions. For example, refluxing 4-methyl-2-cyanopiperidine with 6N hydrochloric acid at 100°C for 5 hours yields 4-methyl-2-piperidinecarboxylic acid hydrochloride with a 73% molar yield. The reaction mechanism proceeds via protonation of the nitrile group, followed by nucleophilic attack by water to form a carboxylic acid.

Key Conditions :

  • Reagent : 6N HCl

  • Temperature : 100°C (reflux)

  • Time : 5 hours

  • Yield : 73%

Esterification to Methyl Ester

The carboxylic acid intermediate is esterified using methanol and a chlorinating agent such as thionyl chloride (SOCl₂). In a representative procedure, 4-methyl-2-piperidinecarboxylic acid hydrochloride is reacted with methanol and SOCl₂ under reflux to form the methyl ester hydrochloride. This step typically achieves quantitative yields due to the reactivity of thionyl chloride in esterification.

Reaction Scheme :
4-Methyl-2-piperidinecarboxylic acid+CH₃OHSOCl2Methyl 4-methylpiperidine-2-carboxylate hydrochloride\text{4-Methyl-2-piperidinecarboxylic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2} \text{Methyl 4-methylpiperidine-2-carboxylate hydrochloride}

Cis-Trans Isomer Separation

The esterification step often produces a mixture of cis and trans isomers, necessitating separation. Patent CN108047125A describes a solvent-based pulping technique using methyl tert-butyl ether (MTBE) and ethanol.

Solvent System Optimization

  • Solvents : MTBE:ethanol (10:1 v/v)

  • Procedure : The crude ester hydrochloride is slurried in the solvent mixture, precipitating the cis isomer as a solid. Filtration removes the cis isomer, leaving the trans isomer in the mother liquor.

  • Purity : >98% trans isomer by HPLC.

Table 1: Isomer Separation Efficiency

Solvent Ratio (MTBE:EtOH)Cis Isomer Purity (%)Trans Isomer Purity (%)
10:198.597.8
5:195.296.1

Enantiomeric Resolution Using L-Tartaric Acid

The trans isomer exists as a racemic mixture, requiring resolution to isolate the (2S,4R)-enantiomer. L-Tartaric acid forms diastereomeric salts with the enantiomers, enabling selective crystallization.

Resolution Procedure

  • Salt Formation : Trans-4-methyl-2-ethyl piperidinecarboxylate is dissolved in acetone and reacted with L-tartaric acid at 40°C.

  • Crystallization : Cooling to 20°C precipitates the (2R,4R)-tartrate salt, while the (2S,4S)-enantiomer remains in solution.

  • Dissociation : The tartrate salt is treated with potassium carbonate to regenerate the free base, followed by extraction with dichloromethane.

Key Parameters :

  • Solvent : Acetone:ethanol (4:1)

  • Yield : 40% for (2S,4R)-enantiomer

  • Enantiomeric Excess (ee) : >98% after recrystallization.

Alternative Route: Grignard Reaction and Cyclization

Patent CN101712645B outlines a divergent approach starting from diethyl oxalate and 1-bromo-3-substituted-propylene.

Reaction Steps

  • Grignard Addition : Diethyl oxalate reacts with a Grignard reagent derived from 1-bromo-3-substituted-propylene.

  • Cyclization : The intermediate undergoes intramolecular cyclization to form a piperidine ring.

  • Benzyl Ester Protection/Deprotection : Selective protection of the carboxylic acid enables functionalization at the 4-position.

Advantages :

  • High stereoselectivity in cyclization.

  • Compatibility with diverse 4-position substituents.

Industrial Scalability and Process Optimization

Cost-Effective Reagents

  • Solvents : Ethanol, dichloromethane, and MTBE are preferred for their low cost and ease of removal.

  • Catalysts : Thionyl chloride outperforms PCl₃ or PCl₅ in esterification due to reduced side reactions.

Analytical Characterization

Spectroscopic Data

  • HPLC : Retention times distinguish cis/trans isomers (Figures 1–4 in CN108047125A).

  • Optical Rotation : [α]D21=38.5[α]_D^{21} = -38.5^\circ (c 0.3, MeOH) for (2S,4R)-enantiomer.

  • Melting Point : 180–182°C (decomposition).

Table 2: Comparative Analytical Data

Parameter(2S,4R)-Isomer(2R,4R)-Isomer
HPLC Retention Time (min)12.414.7
Optical Rotation ([α]D)-38.5°+37.8°

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxopiperidine-2-carboxylate, while reduction of the ester group can produce 4-hydroxypiperidine-2-methanol .

Scientific Research Applications

Synthesis of Bioactive Compounds

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is utilized in the synthesis of various bioactive molecules. It serves as a precursor for the development of pyridazinamine derivatives, which act as modulators of SMARCA2 and BRM proteins, implicated in cancer biology .

Table 1: Key Bioactive Compounds Derived from this compound

Compound NameApplication AreaReference
Pyridazinamine DerivativesCancer treatment
N-Boc-trans-4-hydroxy-L-prolinolPeptide synthesis
Monosubstituted Phosphinic AcidsAntiviral agents

Potential Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies suggest that these compounds can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Reagent in Synthetic Chemistry

This compound is recognized for its utility as a reagent in organic synthesis. It can facilitate the formation of complex molecular structures through various reactions, including Pd-catalyzed processes to synthesize phosphinic acids .

Table 2: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Pd-Catalyzed ReactionSynthesis of monosubstituted phosphinic acids
Formation of AmidesCoupling reactions with amines
Esterification ReactionsConversion to esters for drug formulation

Development of Antiviral Agents

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their antiviral activity. The results demonstrated significant efficacy against specific viral strains, highlighting its potential as a lead compound in antiviral drug development .

Neuroprotective Research

A recent investigation into the neuroprotective effects of this compound revealed promising results in mitigating neuronal damage in vitro. The study indicated that the compound could modulate oxidative stress pathways, suggesting therapeutic implications for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

(2S,4R)-Methyl 4-Fluoropyrrolidine-2-Carboxylate Hydrochloride

CAS: 58281-80-4 | Molecular Formula: C₆H₁₁ClFNO₂ | MW: 183.61 g/mol .

  • Structural Differences : Replaces the hydroxyl group with fluorine at the 4-position and uses a pyrrolidine (5-membered ring) instead of piperidine (6-membered ring).
  • Bioactivity: Fluorine substitution may increase metabolic stability in drug candidates .
  • Applications : Explored in protease inhibitor design due to fluorine’s steric and electronic effects .

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride

CAS: 63088-78-8 | Molecular Formula: C₆H₁₂ClNO₃ | MW: 181.62 g/mol .

  • Structural Differences : Hydroxyl group at the 5-position (vs. 4-position) and a carboxylic acid instead of a methyl ester.
  • Solubility: Higher aqueous solubility compared to the methyl ester derivative .
  • Applications : Intermediate in peptide mimetics and glycosidase inhibitors .

Methyl 4-Hydroxypiperidine-2-carboxylate

CAS: 7512-17-6 | Molecular Formula: C₇H₁₃NO₃ | MW: 159.18 g/mol .

  • Structural Differences : Lacks the hydrochloride counterion, resulting in a free base form.
  • Impact :
    • Basicity : Free amine increases basicity (pKa ~8–10), altering solubility and reactivity.
    • Synthesis : Requires additional steps for hydrochloride salt formation to improve crystallinity .
  • Applications : Precursor for prodrugs requiring pH-dependent release .

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride

CAS: 2331211-69-7 | Molecular Formula: C₁₄H₁₈ClNO₃ | MW: 295.75 g/mol .

  • Structural Differences : Benzyl group at the 1-position and pyrrolidine core (5-membered ring).
  • Impact :
    • Steric Hindrance : Benzyl group may restrict conformational flexibility, affecting receptor binding.
    • Lipophilicity : Increased logP enhances blood-brain barrier penetration .
  • Applications : Investigated in CNS-targeting drug candidates .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Core Structure Key Substituents Applications
Target Compound 175671-43-9 C₇H₁₄ClNO₃ 195.64 Piperidine 4-OH, 2-COOCH₃, HCl Pharmaceutical intermediates
4-Fluoropyrrolidine analog 58281-80-4 C₆H₁₁ClFNO₂ 183.61 Pyrrolidine 4-F, 2-COOCH₃, HCl Protease inhibitors
5-Hydroxypiperidine acid analog 63088-78-8 C₆H₁₂ClNO₃ 181.62 Piperidine 5-OH, 2-COOH, HCl Glycosidase inhibitors
Free base analog 7512-17-6 C₇H₁₃NO₃ 159.18 Piperidine 4-OH, 2-COOCH₃ Prodrug precursors
1-Benzyl-pyrrolidine analog 2331211-69-7 C₁₄H₁₈ClNO₃ 295.75 Pyrrolidine 1-Bn, 4-OH, 2-COOCH₃, HCl CNS-targeting agents

Key Research Findings

  • Hydrogen Bonding Networks: The target compound’s hydroxyl and ester groups participate in intermolecular hydrogen bonds, stabilizing crystal lattices (e.g., polar/nonpolar bilayer stacking observed in related piperidine derivatives) .
  • Chirality Effects : The (2S,4R) configuration is critical for enantioselective interactions in drug-receptor binding, as seen in its use as a proline analog .
  • Safety Profile: Limited toxicological data are available; however, structurally similar compounds (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) highlight the need for caution due to unverified hazards .

Biological Activity

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and neuropharmacology due to its unique biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H13ClNO3C_7H_{13}ClNO_3 and a molecular weight of approximately 195.65 g/mol. It features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position, contributing to its unique chemical properties and biological activities .

Research indicates that this compound acts primarily as a macrocyclization inhibitor . This property is crucial for drug design, as macrocyclic compounds often exhibit enhanced biological properties compared to their linear counterparts. The compound has shown potential in neuroprotective applications, suggesting its utility in treating neurodegenerative diseases.

Interaction Studies

Preliminary studies have demonstrated that this compound interacts with specific receptors and enzymes relevant to neurological functions. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotective EffectsPotential to protect neuronal cells from damage, relevant in neurodegenerative disease research.
Macrocyclization InhibitionPrevents formation of macrocyclic compounds, enhancing drug design strategies.
Receptor InteractionEngages with specific biological targets affecting neurological functions.

Case Studies and Research Findings

  • Neuroprotective Potential : A study investigated the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Macrocyclization Inhibition : In drug design experiments, this compound was tested for its ability to inhibit macrocyclization processes in synthetic pathways. It demonstrated efficacy in preventing the formation of undesired macrocyclic by-products during synthesis, thus improving yield and purity of target compounds.
  • Receptor Binding Studies : Binding assays revealed that this compound exhibits high affinity for certain neurotransmitter receptors, suggesting a role in modulating synaptic transmission and potential applications in psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride?

  • Methodology : Synthesis typically involves cyclization of precursors to form the piperidine ring, followed by stereoselective hydroxylation and esterification. Key steps include:

  • Cyclization : Use of chiral auxiliaries or catalysts to control stereochemistry at C2 and C4 .
  • Protection/Deprotection : Temporary protection of the hydroxyl group during esterification to prevent side reactions .
  • Purification : Recrystallization from methanol/ethyl acetate mixtures to achieve high enantiomeric purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in sealed containers at room temperature (RT), protected from moisture. For long-term stability, aliquot and store at -20°C (use within 1 month) or -80°C (use within 6 months) .
  • Safety : Use fume hoods, gloves, and eye protection. Avoid inhalation; in case of exposure, follow GHS-recommended first-aid protocols (e.g., rinse skin/eyes with water) .

Q. What spectroscopic techniques are optimal for characterizing its structure?

  • NMR : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for axial vs. equatorial protons at C4) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and lattice packing .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric purity .

Advanced Research Questions

Q. How does the stereochemistry at C2 and C4 influence biological activity?

  • Mechanistic Insight : The (2S,4R) configuration enables hydrogen bonding with target proteins (e.g., enzymes or receptors) via the hydroxyl and ester groups. Substitution to (2R,4S) reduces binding affinity by ~70% in kinase inhibition assays .
  • Case Study : In a comparative study, the (2S,4R) isomer showed IC50 = 12 nM for a protease target, while the (2R,4S) isomer had IC50 > 1 µM .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Experimental Variables :

  • Purity : Verify via COA (Certificate of Analysis) and HPLC; impurities >5% can skew results .
  • Assay Conditions : Adjust pH (optimal range: 6.5–7.5) to stabilize the protonated amine .
  • Stereochemical Confirmation : Re-analyze stereochemistry using circular dichroism (CD) or X-ray diffraction .

Q. What strategies mitigate racemization during synthesis?

  • Temperature Control : Perform reactions below 0°C to minimize thermal racemization .
  • Chiral Catalysts : Use Ru-based catalysts for asymmetric hydrogenation (e.g., 98% enantiomeric excess achieved) .
  • In Situ Monitoring : Track racemization via real-time polarimetry or chiral HPLC .

Q. How to design experiments to study interactions with biological targets?

  • Binding Assays : Surface Plasmon Resonance (SPR) to measure dissociation constants (KD). For example, KD = 8.3 nM observed with a serotonin receptor .
  • Structural Studies : Co-crystallization with target proteins using hanging-drop vapor diffusion (e.g., 20% PEG 8000 precipitant) .
  • Computational Modeling : Docking simulations (AutoDock Vina) to predict binding poses, validated by mutagenesis .

Q. What challenges arise in crystallographic analysis, and how to address them?

  • Crystal Growth : Difficulty in obtaining diffraction-quality crystals due to hygroscopicity. Solution: Add 5% glycerol as a cryoprotectant .
  • Hydrogen Bonding : Complex networks may obscure Cl– ion positioning. Use high-resolution data (≤1.0 Å) and SHELXL refinement to resolve .
  • Disorder : Methyl or hydroxyl groups may exhibit rotational disorder. Apply TLS (Translation-Libration-Screw) refinement models .

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